![molecular formula C15H14ClNS B14228172 2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride CAS No. 823198-89-6](/img/structure/B14228172.png)
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride is a chemical compound with the molecular formula C15H14ClNS. It is known for its unique structure, which includes a pyridine ring substituted with a methyl group and an ethynyl group attached to a 3-methylsulfanylphenyl group. This compound has various applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the ethynyl group or other functional groups.
Substitution: The pyridine ring and phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the ethynyl group can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine: The base compound without the hydrochloride salt.
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrobromide: A similar compound with a different halide salt.
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydroiodide: Another variant with a different halide salt.
Uniqueness
The hydrochloride salt form of 2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine is unique due to its specific physicochemical properties, such as solubility and stability, which can influence its reactivity and applications in research and industry.
Propiedades
Número CAS |
823198-89-6 |
|---|---|
Fórmula molecular |
C15H14ClNS |
Peso molecular |
275.8 g/mol |
Nombre IUPAC |
2-methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride |
InChI |
InChI=1S/C15H13NS.ClH/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-2;/h3-8,11H,1-2H3;1H |
Clave InChI |
ZVWHXBYHTKFFOY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C#CC2=CC(=CC=C2)SC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


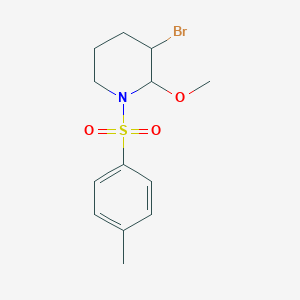
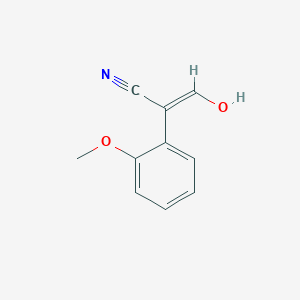

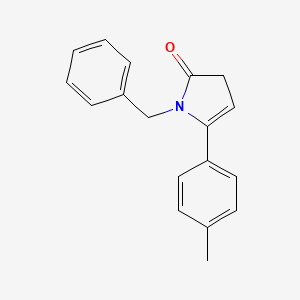
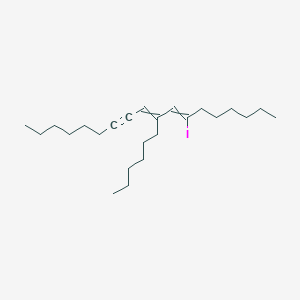
![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
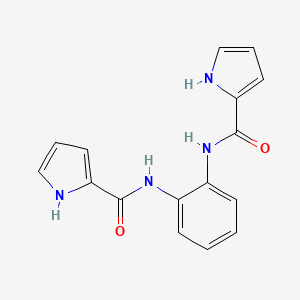
![3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)
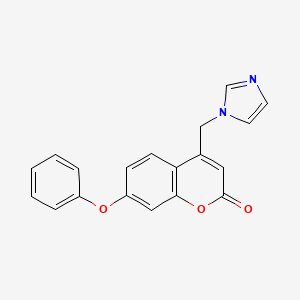
![3,3'-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B14228125.png)
![Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-](/img/structure/B14228132.png)

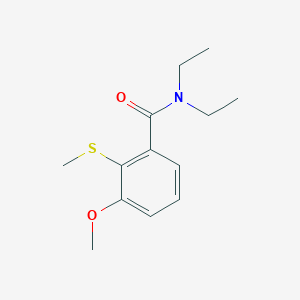
![2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole](/img/structure/B14228163.png)
